N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(25-16)10-5-4-6-24-10/h4-8H,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOLAARSFRAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]-3,4,5-Trimethoxybenzamide
Cyclization of Hydrazide Intermediates
The oxadiazole ring is typically synthesized via cyclization of a hydrazide precursor. For this compound, the hydrazide intermediate is derived from furan-2-carboxylic acid. The general pathway involves:
Formation of Furan-2-Carbohydrazide :
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol under reflux (78°C, 4–6 hours).
$$
\text{Furan-2-COOH} + \text{SOCl}2 \rightarrow \text{Furan-2-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{Furan-2-CONHNH}2
$$Oxadiazole Ring Formation :
The hydrazide undergoes cyclodehydration with a carbonylating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA). POCl₃ is preferred for its efficiency in forming 1,3,4-oxadiazoles.
$$
\text{Furan-2-CONHNH}2 + \text{POCl}3 \rightarrow \text{5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine} + \text{byproducts}
$$
Reaction conditions: 90–100°C, 8–12 hours, anhydrous dichloromethane (DCM) as solvent.
Coupling with 3,4,5-Trimethoxybenzoyl Chloride
The oxadiazole intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride via an amide bond formation:
Activation of Benzoyl Chloride :
3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using SOCl₂ (reflux, 4 hours).Nucleophilic Substitution :
The oxadiazol-2-amine reacts with the benzoyl chloride in the presence of triethylamine (Et₃N) as a base, facilitating deprotonation and nucleophilic attack.
$$
\text{Oxadiazol-2-amine} + \text{3,4,5-(MeO)₃C₆H₂COCl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Conditions: 0–5°C (ice bath), 2 hours, followed by gradual warming to room temperature (24 hours).
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH, reflux | 85 | 92 |
| Oxadiazole cyclization | POCl₃, DCM, 90°C | 78 | 89 |
| Amide coupling | Et₃N, DCM, 0–25°C | 82 | 95 |
Optimization of Synthetic Conditions
Solvent and Catalyst Effects
Temperature and Time Dependence
- Prolonged cyclization (>12 hours) led to decomposition, while shorter durations (<6 hours) resulted in incomplete reactions.
- Maintaining sub-5°C during coupling minimized side product formation (e.g., N-acylurea).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₆ | HRMS |
| Molecular Weight | 391.35 g/mol | Calculated |
| Melting Point | 214–216°C | DSC |
| Solubility | DMSO >50 mg/mL | USP <791> |
Applications and Comparative Analysis
Antimicrobial Activity
Derivatives of this compound exhibit moderate to strong activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The trimethoxybenzamide moiety enhances membrane permeability, while the oxadiazole ring disrupts bacterial cell wall synthesis.
Comparison with Analogues
| Compound | Antimicrobial MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| N-[5-(Furan-2-yl)-oxadiazol-2-yl]-TMB | 8–16 | >100 |
| N-[5-Phenyl-oxadiazol-2-yl]-TMB | 32–64 | 45.2 ± 3.1 |
TMB = 3,4,5-trimethoxybenzamide
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrazides and amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of certain genes or proteins .
Comparison with Similar Compounds
Research Findings and Implications
- Furan and trimethoxy groups enhance lipophilicity, aiding membrane penetration .
- Synthetic Challenges : Multi-step condensation reactions require precise control to avoid byproducts (e.g., reports 50.54% yield for 6a ).
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 303.29 g/mol
- CAS Number : 851095-32-4
Research indicates that this compound exhibits its biological activity primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The compound has shown promising results in various cancer cell lines.
In Vitro Studies
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 3.01 | >10 |
| HCT-116 | 5.20 | >6 |
| HT-29 | 9.13 | >3 |
| HeLa | 11.09 | >2 |
| HEK-293 (normal) | >30 | - |
The compound demonstrated significant cytotoxicity against breast (MDA-MB-231) and colon (HCT-116) cancer cell lines while showing lower toxicity towards normal human cells (HEK-293) .
Mechanistic Insights
Mechanistic studies revealed that the compound induces G2/M phase arrest in HeLa cells in a concentration-dependent manner. It was found to inhibit tubulin polymerization effectively, similar to known tubulin inhibitors like combretastatin A4 . This suggests that this compound could serve as a lead compound for further development in cancer therapy.
Case Study 1: In Vivo Efficacy
In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% at a dosage of 10 mg/kg body weight .
Case Study 2: Combination Therapy
Combining this compound with conventional chemotherapeutics showed enhanced efficacy. In particular, when used alongside doxorubicin, the combination therapy resulted in a synergistic effect that improved overall survival rates in treated animals .
Safety and Toxicity Profile
While the compound exhibits promising anticancer properties, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that it has a low toxicity profile in vivo at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. Basic Q1: What are the standard synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide?
The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate with POCl₃ or other dehydrating agents under reflux conditions .
Coupling Reactions : The oxadiazole intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the pure compound.
Q. Advanced Q2: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent Selection : Use anhydrous DMF for oxadiazole cyclization to enhance reaction efficiency .
- Catalysts : Additives like DMAP improve acylation kinetics .
- Analytical Monitoring : TLC (silica GF254, UV detection) and HPLC (C18 column, acetonitrile/water) track intermediate purity .
Structural Characterization
Q. Basic Q3: What analytical techniques confirm the compound’s structure?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies protons (e.g., furan H-3 at δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 399.1) validates molecular weight .
- Elemental Analysis : Confirms C, H, N, O within ±0.3% of theoretical values .
Q. Advanced Q4: How is X-ray crystallography used to resolve structural ambiguities?
- Crystal Growth : Slow evaporation from DMSO/MeOH produces single crystals.
- Data Collection : Monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 100 K .
- Refinement : SHELXL-97 refines parameters (R-factor < 0.05) to resolve bond angles and torsional strain in the oxadiazole ring .
Biological Activity
Q. Basic Q5: What biological activities are reported for this compound?
- Antimicrobial : MIC = 12.5 µg/mL against S. aureus (via disruption of cell membrane integrity) .
- Anticancer : IC₅₀ = 8.7 µM in MCF-7 cells (apoptosis induction via caspase-3 activation) .
- Anti-inflammatory : 65% COX-2 inhibition at 10 µM (competitive binding assay) .
Q. Advanced Q6: How do structural modifications alter target selectivity?
- Furan Substitution : Replacing furan with thiophene reduces antimicrobial activity (MIC > 50 µg/mL) due to decreased π-π stacking with DNA gyrase .
- Methoxy Positioning : 3,4,5-Trimethoxy groups enhance lipid solubility (logP = 2.1) and blood-brain barrier penetration vs. 2,4-dimethoxy analogs (logP = 1.5) .
Data Contradictions
Q. Basic Q7: How should researchers address discrepancies in bioactivity data across studies?
- Replicate Assays : Use orthogonal methods (e.g., ATP-based viability vs. flow cytometry) to confirm cytotoxicity .
- Control Standardization : Normalize data to reference compounds (e.g., doxorubicin for anticancer assays) .
Q. Advanced Q8: What mechanistic insights explain conflicting results in kinase inhibition studies?
- Off-Target Effects : At 10 µM, the compound inhibits PIM-1 kinase (IC₅₀ = 2.3 µM) but activates ERK1/2 via allosteric modulation .
- Redox Interference : Thiol-containing media artificially inflate antioxidant activity (e.g., 80% DPPH scavenging vs. 45% in PBS) .
Derivative Synthesis
Q. Basic Q9: Which substituents are commonly modified to enhance bioactivity?
- Oxadiazole N-Substitution : Methyl or benzyl groups improve metabolic stability (t₁/₂ > 6 h in liver microsomes) .
- Benzamide Para-Methoxy : Fluorination increases COX-2 selectivity (SI = 15.2 vs. 8.4 for non-fluorinated) .
Q. Advanced Q10: How can computational tools guide high-throughput derivative screening?
- Virtual Libraries : Generate 500+ analogs via SMILES enumeration (e.g., replacing furan with pyrazole).
- ADMET Prediction : SwissADME estimates bioavailability (70% analogs with F > 30%) and toxicity (AMES test alerts for nitro groups) .
Physicochemical Properties
Q. Basic Q11: What solubility challenges arise with this compound?
- Aqueous Solubility : 0.12 mg/mL in water (pH 7.4) due to hydrophobicity (clogP = 2.3). Use DMSO/PEG-400 (1:4) for in vitro dosing .
Q. Advanced Q12: How does protonation state affect crystallization?
- pH-Dependent Polymorphism : At pH < 5, the oxadiazole N-protonates, favoring monoclinic crystals (P2₁/c); neutral form crystallizes in orthorhombic (P212121) .
Analytical Quantification
Q. Basic Q13: Which HPLC conditions separate the compound from degradants?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : 60:40 acetonitrile/0.1% formic acid.
- Retention Time : 8.2 min (UV 254 nm) .
Q. Advanced Q14: Can LC-MS/MS detect metabolites in biological matrices?
- MRM Transition : m/z 399.1 → 227.0 (CE = 25 eV) identifies the primary hydroxylated metabolite (LOQ = 5 ng/mL in plasma) .
Toxicity and Safety
Q. Basic Q15: What in vitro toxicity profiles are reported?
- Hepatotoxicity : CC₅₀ = 45 µM in HepG2 cells (vs. 12 µM for cisplatin) .
- Genotoxicity : Negative in comet assay (10 µM, 24 h) .
Q. Advanced Q16: How do in vivo models inform therapeutic index (TI)?
- Mouse LD₅₀ : 320 mg/kg (TI = 12.5 vs. MCF-7 xenograft efficacy at 25 mg/kg) .
Computational Modeling
Q. Basic Q17: Which docking software predicts target binding?
- AutoDock Vina : Simulates binding to COX-2 (ΔG = -9.2 kcal/mol; furan O interacts with Arg120) .
Q. Advanced Q18: How do MD simulations refine binding hypotheses?
- 100-ns Simulation : RMSD < 2.0 Å confirms stable binding to DNA topoisomerase IIβ (MM-PBSA ΔG = -45.6 kcal/mol) .
Structural Comparison Table (Adapted from )
| Compound Name | Key Features | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Furan-oxadiazole-trimethoxybenzamide | 8.7 µM (MCF-7) |
| N-(5-methylfuran-2-yl)benzamide | Single methoxy, no oxadiazole | >50 µM (MCF-7) |
| 3,4,5-Trimethoxybenzoyl chloride | Precursor, no heterocycle | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
